molecular formula C17H21NO2 B6186858 1,2-bis(3-methoxyphenyl)propan-2-amine CAS No. 1495135-29-9

1,2-bis(3-methoxyphenyl)propan-2-amine

Cat. No.: B6186858
CAS No.: 1495135-29-9
M. Wt: 271.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(3-methoxyphenyl)propan-2-amine is a synthetic organic compound featuring a propan-2-amine backbone substituted with two 3-methoxyphenyl groups. Its molecular formula is C₁₇H₂₁NO₂ (calculated molecular weight: 271.35 g/mol).

Properties

CAS No.

1495135-29-9

Molecular Formula

C17H21NO2

Molecular Weight

271.4

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,2-bis(3-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

1,2-bis(3-methoxyphenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis(3-methoxyphenyl)propan-2-amine involves its interaction with molecular targets such as receptors or enzymes. The methoxy groups on the phenyl rings may enhance binding affinity to specific receptors, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selenium-Containing Analogs

Evidence highlights β-selenoamines and diselenides as key comparators:

  • 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2): These β-selenoamines exhibit protective effects against oxidative stress in Caenorhabditis elegans, with C2 showing enhanced efficacy due to the electron-donating methoxy group at the ortho-position .
  • 1,2-Bis(2-methoxyphenyl)diselenide (C3) and 1,2-Bis-p-tolyldiselenide (C4) : Diselenide analogs of diphenyldiselenide (DPDS) demonstrate improved redox-modulating activity compared to DPDS, attributed to methoxy substituents enhancing radical scavenging .

Key Differences :

  • The target compound lacks selenium, which is critical for the redox activity of C1–C3.
  • Methoxy groups in the target compound are at the meta-position, whereas C2 and C3 feature ortho- or para-substituents, altering steric and electronic profiles .
Tellurium-Containing Derivatives

Synthetic tellurium analogs, such as 1-((4-methoxyphenyl)tellanyl)propan-2-amine (7c) and 1-((3,4,5-trimethoxyphenyl)tellanyl)propan-2-amine (7d) , are synthesized via reactions between ditellanes and aziridines . These compounds exhibit distinct NMR profiles (e.g., ¹²⁵Te chemical shifts at 667 ppm for 7c) and higher molecular weights (~350–400 g/mol) due to tellurium’s atomic mass .

Key Differences :

  • Tellurium’s larger atomic radius and lower electronegativity compared to carbon or selenium may reduce stability but enhance metal-binding capacity.
  • The target compound’s all-carbon backbone likely improves metabolic stability compared to tellurium analogs .
Aromatic Substituted Amines and Bibenzyls
  • 3-[2-(3-Methoxyphenyl)ethyl]phenol: Shares a 3-methoxyphenyl group but replaces the amine with a phenol, reducing basicity and altering solubility (logP: ~3.2 vs. ~2.8 for the target compound) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
1,2-Bis(3-methoxyphenyl)propan-2-amine C₁₇H₂₁NO₂ 271.35 Two 3-methoxyphenyl groups Limited data (inferred antioxidant potential)
C2 (β-selenoamine) C₁₆H₁₉NOSe 328.29 2-methoxyphenylselanyl, phenyl Oxidative stress protection in C. elegans
7c (tellurium analog) C₁₀H₁₅NOTe 348.44 4-methoxyphenyltellanyl Synthetic intermediate; NMR-characterized
1,2-Bis(3-methoxyphenyl)ethane C₁₆H₁₈O₂ 242.32 Two 3-methoxyphenyl groups No reported bioactivity

Research Implications and Gaps

While the target compound’s structural analogs show promise in redox modulation, further studies are needed to:

  • Characterize its pharmacokinetics and toxicity.
  • Compare its antioxidant efficacy with selenium/tellurium derivatives.
  • Explore applications in neurodegenerative or metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-bis(3-methoxyphenyl)propan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of 3-methoxyphenyl precursors. For example, reacting 3-methoxybenzyl chloride with a secondary amine (e.g., propan-2-amine) under basic conditions (e.g., K₂CO₃ in DCM) at 60–80°C yields the target amine. Catalytic hydrogenation (H₂/Pd-C) may enhance purity by reducing intermediates. Reaction optimization should include monitoring pH (8–10), solvent polarity (e.g., toluene vs. THF), and temperature to minimize byproducts like N-alkylated derivatives .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.70–7.25 ppm, meta-coupled doublets) confirm substitution patterns. The propan-2-amine backbone shows a singlet for the central CH₃ group (δ 1.20–1.40 ppm) and split signals for NH and adjacent CH₂.
  • MS : High-resolution ESI-MS should exhibit [M+H]⁺ at m/z 284.165 (C₁₇H₂₁NO₂⁺). Fragmentation patterns (e.g., loss of –NHCH(CH₃)₂) differentiate it from ethane-linked analogs (e.g., 1,2-bis(3-methoxyphenyl)ethane, m/z 242.32) .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of metal complexes derived from this compound?

  • Methodological Answer : Iron(III) complexes with this amine (e.g., chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III)) induce apoptosis via mitochondrial pathways. In vitro assays (MTT, flow cytometry) reveal dose-dependent cytotoxicity (IC₅₀ = 8–12 µM in HeLa cells). Mechanistic studies should pair ROS detection (DCFH-DA probes) with Western blotting for Bax/Bcl-2 ratios and caspase-3 activation. Competitive binding studies (e.g., ethidium bromide displacement) assess DNA intercalation potential .

Q. How do conflicting in vitro results regarding serotonin receptor binding affinity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in 5-HT₂A/5-HT₂C receptor binding (e.g., Ki = 120 nM vs. 450 nM) may stem from assay conditions:

  • Radioligand choice : [³H]Ketanserin (5-HT₂A) vs. [³H]Mesulergine (5-HT₂C).
  • Membrane preparation : HEK293 vs. CHO cells alter receptor glycosylation and ligand access.
  • Control experiments : Include reference agonists (e.g., LSD) to validate receptor functionality. Statistical meta-analysis of multiple datasets can identify outliers and refine affinity estimates .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

  • Methodological Answer : Degradation pathways (e.g., N-oxidation or demethylation) are accelerated by light and O₂. Stability protocols should:

  • Use amber vials under N₂ atmosphere at –20°C.
  • Add antioxidants (0.1% BHT) in acetonitrile/water (70:30) storage solutions.
  • Monitor purity via HPLC-DAD (λ = 280 nm) with C18 columns (5 µm, 150 mm), comparing retention times (RT = 8.2 min) against fresh samples. Accelerated aging (40°C/75% RH for 6 weeks) predicts shelf-life .

Data Contradiction Analysis

Q. Why do computational (DFT) and empirical (X-ray) data conflict regarding the amine group’s conformational flexibility?

  • Methodological Answer : Gas-phase DFT models often neglect solvent effects (e.g., H-bonding with water), overestimating rotational freedom. Single-crystal X-ray data show restricted dihedral angles (θ = 60–70°) due to crystal packing forces. Hybrid QM/MM simulations incorporating solvation (explicit water molecules) and periodic boundary conditions reconcile discrepancies. Experimental validation via VT-NMR (variable temperature) can probe energy barriers to rotation .

Experimental Design Considerations

Q. How should researchers design in vitro assays to evaluate metabolic stability without violating ethical guidelines?

  • Methodological Answer : Use liver microsomes (human or rat) incubated with NADPH (1 mM) and the compound (10 µM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile. Quantify parent compound loss via LC-MS/MS (MRM transitions: 284→121). Ethical compliance requires adhering to in vitro protocols only, avoiding animal/human trials unless explicitly approved .

Tables for Key Data

Property Value Method Reference
Molecular Weight283.36 g/molHRMS
LogP (Octanol-Water)2.8 ± 0.3HPLC Retention Time
Aqueous Solubility (25°C)0.12 mg/mLShake-Flask Method
IC₅₀ (HeLa Cells)10.5 µMMTT Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.